molecular formula C9H12N2O2 B3250248 2-(4-Amino-3-methylphenoxy)acetamide CAS No. 201853-03-4

2-(4-Amino-3-methylphenoxy)acetamide

Cat. No. B3250248
CAS RN: 201853-03-4
M. Wt: 180.2 g/mol
InChI Key: DJLLIFBZVNWWSB-UHFFFAOYSA-N
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Description

“2-(4-Amino-3-methylphenoxy)acetamide” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a powder in physical form .


Synthesis Analysis

The synthesis of “2-(4-Amino-3-methylphenoxy)acetamide” and similar acetamide derivatives has been reported in the literature . The process involves the reaction of primary and secondary amines with chloroacetyl chloride under microwave irradiation .


Molecular Structure Analysis

The InChI code for “2-(4-Amino-3-methylphenoxy)acetamide” is 1S/C9H12N2O2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12) .

It is stored at room temperature .

Scientific Research Applications

Synthesis Processes and Chemical Reactions

  • Chemoselective Acetylation: The acetylation of 2-aminophenol, a key step in synthesizing compounds like N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, uses catalysts like Novozym 435. This process involves various acyl donors and parameters like agitation speed, solvent, and temperature (Magadum & Yadav, 2018).
  • Synthesis of Derivatives: The creation of 4-Chloro-2-hydroxyacetophenone from 3-aminophenol, involving steps like acetylation and methylation, produces compounds such as N-(4-acetyl-3-hydroxyphenyl)acetamide (Da-wei, 2011).

Pharmaceutical and Biological Applications

  • Anticonvulsant Properties: Some derivatives, like primary amino acid derivatives, have been investigated for their potent anticonvulsant activities. Substitutions at certain sites in these molecules can significantly impact their efficacy (King et al., 2011).
  • Antimicrobial Evaluation: Novel compounds derived from 2-(4-Chloro-3-methylphenoxy)acetamide show significant antibacterial and antifungal properties. These include derivatives like N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide (Fuloria et al., 2009).
  • Anticancer Activities: Certain derivatives of 2-(substituted phenoxy)acetamide demonstrate potential as anticancer agents. The specific structural features of these derivatives contribute to their activity against cancer cells (Rani et al., 2014).

Chemical Structure and Properties

  • Hydrogen Bond Studies: Studies on hydrogen bonds in substituted N-(2-hydroxyphenyl)acetamides provide insights into the molecular interactions and electronic behaviors of these compounds (Romero & Margarita, 2008).
  • Crystal Structure Analysis: The crystal structures of some derivatives, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveal important aspects of their molecular conformation and potential for pharmacological activity (Camerman et al., 2005).

Applications in Astrochemistry

  • Reactions in Astrochemical Environments: The reaction of hydrogen atoms with acetamide derivatives in astrochemical settings, like in solid para-hydrogen matrices, suggests potential pathways for the formation of complex organic molecules in interstellar mediums (Haupa et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “2-(4-Amino-3-methylphenoxy)acetamide” and similar compounds could involve further exploration of their potential therapeutic applications . There is ongoing research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives .

properties

IUPAC Name

2-(4-amino-3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLLIFBZVNWWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-3-methylphenoxy)acetamide

Synthesis routes and methods

Procedure details

To a 200 m1L round bottomed flask with a stirring bar and an argon inlet was added 4-(1,1-dimethylethoxycarbonyl)amino-3-methylphenoxyacetamide (4.91 g, 17.52 mmol) and trifluoroacetic acid (50 mL). This solution was stirred at 0° C. for 5 h. The trifluoroacetic acid was removed in vacuo and the residue was partitioned between EtOAc and aqueous NaHCO3 solution. The layers were separated and the organic phase was washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give 1.60 g of 4-amino-3-methylphenoxy-acetamide as a white solid.
Name
4-(1,1-dimethylethoxycarbonyl)amino-3-methylphenoxyacetamide
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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